molecular formula C25H28N2 B13995525 1-(Diphenylmethyl)-4-(4-methylbenzyl)piperazine

1-(Diphenylmethyl)-4-(4-methylbenzyl)piperazine

Cat. No.: B13995525
M. Wt: 356.5 g/mol
InChI Key: FACGWXSVVJGCIU-UHFFFAOYSA-N
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Description

1-(Diphenylmethyl)-4-(4-methylbenzyl)piperazine is a chemical compound belonging to the piperazine class Piperazines are a group of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions This particular compound is characterized by the presence of a diphenylmethyl group and a 4-methylbenzyl group attached to the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Diphenylmethyl)-4-(4-methylbenzyl)piperazine typically involves the reaction of diphenylmethyl chloride with 4-methylbenzylpiperazine in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the base used can be sodium hydroxide or potassium carbonate. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to increase yield and reduce production costs. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial production processes .

Chemical Reactions Analysis

Types of Reactions

1-(Diphenylmethyl)-4-(4-methylbenzyl)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(Diphenylmethyl)-4-(4-methylbenzyl)piperazine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Diphenylmethyl)-4-(4-methylbenzyl)piperazine involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(Diphenylmethyl)piperazine
  • 4-(4-Methylbenzyl)piperazine
  • 1-Benzyl-4-(4-methylbenzyl)piperazine

Uniqueness

1-(Diphenylmethyl)-4-(4-methylbenzyl)piperazine is unique due to the presence of both diphenylmethyl and 4-methylbenzyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H28N2

Molecular Weight

356.5 g/mol

IUPAC Name

1-benzhydryl-4-[(4-methylphenyl)methyl]piperazine

InChI

InChI=1S/C25H28N2/c1-21-12-14-22(15-13-21)20-26-16-18-27(19-17-26)25(23-8-4-2-5-9-23)24-10-6-3-7-11-24/h2-15,25H,16-20H2,1H3

InChI Key

FACGWXSVVJGCIU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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